N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(9H-carbazol-9-amine)
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Overview
Description
(E)-N-(9H-CARBAZOL-9-YL)-1-{4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]PHENYL}METHANIMINE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-CARBAZOL-9-YL)-1-{4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]PHENYL}METHANIMINE typically involves a multi-step process. One common method includes the condensation reaction between 9H-carbazole-9-carbaldehyde and 4-aminobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-CARBAZOL-9-YL)-1-{4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-N-(9H-CARBAZOL-9-YL)-1-{4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-N-(9H-CARBAZOL-9-YL)-1-{4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, known for its use in the synthesis of pharmaceuticals and polymers.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry and catalysis.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A compound used in organic synthesis and as a protecting group for amines.
Uniqueness
(E)-N-(9H-CARBAZOL-9-YL)-1-{4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]PHENYL}METHANIMINE stands out due to its unique structural features, which confer specific electronic and photophysical properties. These properties make it particularly valuable in applications such as organic electronics and biological imaging, where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C32H22N4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-N-carbazol-9-yl-1-[4-[(E)-carbazol-9-yliminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C32H22N4/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)35(29)33-21-23-17-19-24(20-18-23)22-34-36-31-15-7-3-11-27(31)28-12-4-8-16-32(28)36/h1-22H/b33-21+,34-22+ |
InChI Key |
QPNVJLSKXMOZLW-WXGDAXOSSA-N |
Isomeric SMILES |
C1=CC=C2N(C3=CC=CC=C3C2=C1)/N=C/C4=CC=C(C=C4)/C=N/N5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=C(C=C4)C=NN5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
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